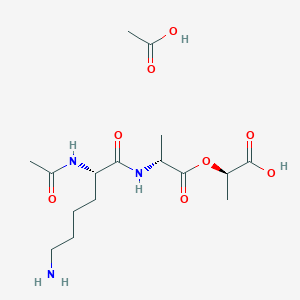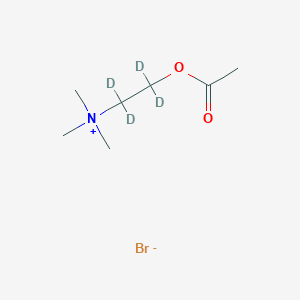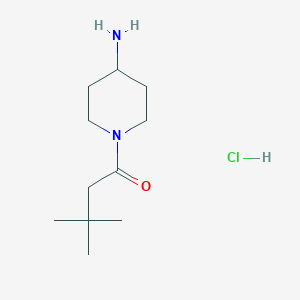
1-(4-Chloro-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride
Overview
Description
1-(4-Chloro-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride is an organic compound . It is used as a synthetic intermediate in pharmaceutical chemistry . The molecular formula is C8H13Cl3N2 and the molecular weight is 243.6 g/mol.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C8H13Cl3N2. The InChI code, a textual identifier for chemical substances, can be used to generate its exact molecular structure .Scientific Research Applications
Serotonin 5-HT1A Receptor Biased Agonists and Antidepressant Activity
- A study by Sniecikowska et al. (2019) focused on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor biased agonists. These derivatives, including compounds structurally related to 1-(4-Chloro-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride, showed potential as antidepressants with robust activity.
Synthesis and Structural Characterization
- The synthesis of related compounds has been extensively explored. For example, Jasouri et al. (2010) researched the synthesis of related compounds through bromination and cyanation processes.
- Zhai Zhi-we (2014) synthesized a novel 1,3-Dithiolane Compound, which involved reactions with compounds similar to 1-(4-Chloro-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride.
- Gregory et al. (1979) discussed reactions of a 4-(1-chloroethyl)-1,4-dihydropyridine, a compound structurally related to the topic of interest.
Potential in Bone Formation and Cellular Messaging
- Research by Pelletier et al. (2009) identified a compound targeting the Wnt beta-catenin cellular messaging system, showing promise in increasing bone formation. This research provides insight into the potential applications of similar compounds in bone health.
Diamino Scaffold Stabilizing Parallel Turn Conformations
- The study by Bucci et al. (2018) designed a diamino scaffold for stabilizing parallel turn conformations, showing the applicability of related compounds in molecular design and peptide research.
Discovery and Inhibition in Medicinal Chemistry
- A study by Li et al. (2009) discovered a new series of compounds as potent and selective inhibitors of Hsp90, highlighting the medicinal chemistry applications of these types of compounds.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-chloro-3,5-dimethylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.2ClH/c1-5-4-11-7(3-10)6(2)8(5)9;;/h4H,3,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCAQCVTTHXWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)

![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)




![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)
